molecular formula C9H5BrFNO B1528382 6-Bromo-8-fluoroquinolin-2(1H)-one CAS No. 1215767-80-8

6-Bromo-8-fluoroquinolin-2(1H)-one

Cat. No.: B1528382
CAS No.: 1215767-80-8
M. Wt: 242.04 g/mol
InChI Key: XXUWPCHGTDYTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinolin-2(1H)-one Core in Bioactive Molecules

The quinolin-2(1H)-one, also known as carbostyril, is a key structural motif found in a variety of biologically active molecules. nih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridin-2-one ring, serves as a foundational structure for numerous compounds with diverse pharmacological properties. Its planarity and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an effective pharmacophore for interacting with biological targets. acs.org

The significance of the quinolin-2(1H)-one core is underscored by its presence in several marketed drugs. For instance, Aripiprazole, an atypical antipsychotic, and Rebamipide, a mucosal protective agent, both feature this core structure, highlighting its therapeutic relevance. The structural rigidity and synthetic tractability of the quinolin-2(1H)-one scaffold make it an attractive starting point for the design and synthesis of new drug candidates. nih.gov

Rationale for Halogen Substitution in Chemical Biology and Drug Design

Bromine and fluorine are two of the most utilized halogens in medicinal chemistry, each imparting distinct effects on a molecule's properties.

Bromine , with its larger atomic size and polarizability, can introduce significant steric bulk, which can be advantageous for enhancing selectivity by promoting specific binding interactions with the target protein. discoveryoutsource.com The presence of bromine can also increase lipophilicity, potentially improving membrane permeability.

Fluorine , the most electronegative element, offers a unique set of properties. Its small size allows it to often mimic a hydrogen atom, minimizing steric hindrance while profoundly altering the electronic properties of the molecule. acs.orgnih.gov The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. acs.org Furthermore, the strong carbon-fluorine bond can enhance the binding affinity of a ligand to its target. nih.gov

Overview of Research on 6-Bromo-8-fluoroquinolin-2(1H)-one and Analogues

The compound this compound combines the established quinolin-2(1H)-one scaffold with the strategic placement of two different halogen atoms. The bromine at the 6-position and the fluorine at the 8-position are expected to synergistically influence the molecule's properties. While specific research focusing exclusively on this compound is limited in publicly available literature, the study of its analogues provides valuable insights into its potential.

Research on related halo-substituted quinolinones has demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The specific substitution pattern of halogens on the quinolinone ring is crucial in determining the compound's biological target and potency. For example, various bromo- and fluoro-substituted quinoline (B57606) derivatives have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs) and as agents targeting DNA. nih.gov

The synthesis of such compounds typically involves multi-step reaction sequences, often starting from appropriately substituted anilines. The development of efficient synthetic routes is a key area of research to enable the exploration of the structure-activity relationships (SAR) of these compounds and to produce sufficient quantities for biological evaluation.

While detailed biological data for this compound is not extensively documented, its structural features suggest it is a compound of interest for further investigation in drug discovery programs. The combination of the quinolin-2(1H)-one core with the distinct electronic and steric properties of bromine and fluorine makes it a promising candidate for targeting a range of biological macromolecules. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Strategic Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical deconstruction of a target molecule into simpler, commercially available, or easily accessible starting materials. For this compound, two primary retrosynthetic disconnections are considered, focusing on the formation of the pyridinone ring.

Disconnection A: C-N and C4-C4a Bond Cleavage This approach, reminiscent of the Gould-Jacobs reaction, involves disconnecting the N1-C2 and C4-C4a bonds. This strategy identifies a substituted aniline (B41778) and a three-carbon electrophilic partner as key precursors. For the target molecule, this translates to using a 3-bromo-5-fluoroaniline derivative, which already contains the required halogen pattern on the aromatic ring. This aniline would be reacted with a suitable three-carbon synthon, such as an alkynoate or an acrylate derivative, which would ultimately form the C2, C3, and C4 atoms of the quinolone ring. The design of quinolone precursors is a critical step, and this convergent synthetic pathway is often favored for its efficiency. nih.gov

Disconnection B: C2-C3 and N1-C8a Bond Cleavage An alternative strategy, related to the Camps cyclization, involves disconnecting the C2-C3 and N1-C8a bonds. This pathway originates from an N-(2-acylaryl)amide. For the synthesis of this compound, the precursor would be an appropriately substituted N-(2-acyl-3-fluoro-5-bromophenyl)acetamide or a related derivative. The intramolecular cyclization of this precursor, typically under basic or acidic conditions, would then yield the desired quinolone core.

The choice between these strategies often depends on the availability of starting materials and the desired substitution pattern on the final molecule. For complex substitution patterns like the one in this compound, starting with a pre-functionalized aniline (Disconnection A) is often more straightforward and regiochemically unambiguous.

Direct Halogenation Approaches for Quinolone Synthesis

Direct halogenation involves the introduction of halogen atoms onto a pre-existing quinolone or quinoline ring system. This approach is attractive for its step-economy but can be challenging regarding regioselectivity, especially in polysubstituted systems.

The direct bromination of the quinolone nucleus is a common method for introducing bromine atoms. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic nature and position of the existing substituents on the ring. The quinolin-2(1H)-one system is an electron-rich heterocycle, and electrophilic substitution typically occurs on the benzene ring portion.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nuph.edu.ua The reaction conditions, such as the choice of solvent and catalyst, can influence the outcome. nuph.edu.ua For instance, the bromination of 2-methylquinolin-4(1H)-ones has been shown to depend on the nature of the substituent at the C(3) position, with halogenation occurring at either the C(2)-methyl group or the C(3) and C(6) positions of the heterocycle. nuph.edu.ua Studies on 8-substituted quinolines have shown that bromination can yield a mixture of mono- and di-bromo derivatives, with the substitution pattern depending on the equivalents of bromine used. researchgate.net Synthesizing this compound via this method would likely start with 8-fluoroquinolin-2(1H)-one. The fluorine atom at C-8 is a deactivating group, while the amide group in the pyridinone ring is activating. The directing effects of these groups would need to be carefully considered to achieve selective bromination at the C-6 position.

Comparison of Bromination Reagents for Quinolones
ReagentTypical ConditionsAdvantagesPotential Challenges
Molecular Bromine (Br₂)Acetic acid or CH₂Cl₂Strong brominating agentCan lead to over-bromination; generates HBr byproduct researchgate.net
N-Bromosuccinimide (NBS)CCl₄ or CHCl₃, often with a radical initiator (e.g., AIBN, benzoyl peroxide)Milder and more selective than Br₂; easier to handle nuph.edu.uaSelectivity can still be an issue in complex substrates

The introduction of a fluorine atom onto an aromatic ring is a significant modification in medicinal chemistry, often enhancing metabolic stability and biological activity. mdpi.com Direct C-H fluorination of azaarenes like quinolines is challenging due to the electron-deficient nature of the heterocyclic ring, which disfavors electrophilic attack. rwth-aachen.de

However, advances in fluorination chemistry have led to the development of potent electrophilic fluorinating agents, often containing a nitrogen-fluorine (N-F) bond. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF₄) are among the most common and effective for this purpose. wikipedia.org The mechanism of electrophilic fluorination is complex and can involve either an Sɴ2 or a single-electron transfer (SET) pathway. wikipedia.org

For the synthesis of this compound, this approach would involve the direct fluorination of 6-bromoquinolin-2(1H)-one. The success of this reaction would depend on the ability to overcome the deactivating effect of both the quinolone nucleus and the bromo substituent to achieve selective fluorination at the C-8 position. Recent progress has been made in the C-H fluorination of quinolines, but achieving specific regioselectivity in a polysubstituted system remains a significant synthetic hurdle. rwth-aachen.de

Cyclization Reactions for Constructing the Quinolone Core

Building the quinolone scaffold from acyclic precursors is a highly versatile and widely employed strategy. These methods offer excellent control over the substitution pattern by incorporating the desired functionality into the starting materials before the ring-forming step.

Annulation reactions are powerful tools for constructing cyclic systems. mdpi.com In quinolone synthesis, this typically involves the reaction of a substituted aniline with a partner that provides the remaining atoms for the pyridinone ring. The use of haloanilines, such as a 3-bromo-5-fluoroaniline, allows for the direct incorporation of the required halogen atoms.

Several classical and modern methods fall under this category:

Palladium-Catalyzed Reactions : These methods have become prominent in modern organic synthesis. For example, a palladium-catalyzed domino Heck-cyclization reaction can be used to synthesize 4-aryl-2-quinolones from β-(2-bromoaryl)acrylamides and aryl iodides. nih.gov Similarly, palladium-catalyzed oxidative annulation of acrylamides with arynes provides a one-step route to the quinolone core. nih.gov

Conrad-Limpach-Knorr Synthesis : This classical approach involves the condensation of an aniline with a β-ketoester. The resulting enamine or β-anilinoacrylate can then be cyclized under thermal or acidic conditions to form the quinolone ring. The precise conditions determine whether a quinolin-2-one or quinolin-4-one is formed.

Copper-Catalyzed Cyclization : Copper-catalyzed methods have also been developed, such as the cyclization of primary anilines and alkynes to provide diverse 4-quinolones. organic-chemistry.org

Overview of Annulation Strategies for Quinolone Synthesis
MethodKey PrecursorsCatalyst/ConditionsKey Feature
Heck-Cyclizationβ-(2-Bromoaryl)acrylamides, Aryl iodidesPalladium catalystForms 4-aryl substituted quinolones nih.gov
Conrad-LimpachAniline, β-ketoesterThermal (high temp.)Typically yields quinolin-4-ones
Knorr SynthesisAniline, β-ketoesterAcidic (e.g., H₂SO₄)Typically yields quinolin-2-ones
Oxidative AnnulationAcrylamide, Aryne precursorPalladium catalystDirect C-H activation/cyclization nih.gov

An alternative and efficient route to substituted quinolin-2(1H)-ones involves the intramolecular cyclization of penta-2,4-dienamides. rsc.org This method relies on the preparation of an N-aryl penta-2,4-dienamide, which can be synthesized from a substituted aniline and a suitable penta-2,4-dienoic acid derivative.

The key step is the acid-mediated cyclization of the dienamide. Strong acids, such as concentrated sulfuric acid (H₂SO₄), are used to promote the reaction. The proposed mechanism involves the formation of a dicationic superelectrophile, which then undergoes an intramolecular nucleophilic attack from the aniline ring to construct the quinolone core. rsc.org This method provides a facile and efficient pathway to various substituted quinolin-2(1H)-ones. To synthesize this compound using this approach, the required precursor would be N-(3-bromo-5-fluorophenyl)penta-2,4-dienamide .

This strategy is advantageous as it builds the core in a single cyclization step from a readily assembled linear precursor, offering a high degree of convergence.

An in-depth examination of the synthetic methodologies for this compound and its related derivatives reveals a landscape rich with advanced chemical strategies. The functionalization and synthesis of the quinolin-2(1H)-one core are critical for developing new therapeutic agents, and modern techniques offer precision and efficiency. This article focuses on metal-catalyzed cross-coupling reactions, photochemical routes, and the challenges of scaling up production for industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUWPCHGTDYTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 6 Bromo 8 Fluoroquinolin 2 1h One and Its Analogues

Influence of Halogen Substituents on Biological Potency and Selectivity

The presence, type, and position of halogen atoms on the quinoline (B57606) ring are critical determinants of a compound's biological profile. Halogens can modulate lipophilicity, electronic distribution, and metabolic stability, thereby affecting how the molecule interacts with protein targets. nih.govresearchgate.netresearchgate.net

The bromine atom at the C-6 position is a common feature in many biologically active quinoline derivatives. Bromoquinolines are frequently used as precursors for creating multifunctional compounds, and the C-6 position is often targeted for substitution. nih.gov For instance, 6-bromo-2-methoxyquinoline (B1337744) is a key intermediate in the synthesis of more potent positive inotropic agents. researchgate.net

In the context of anticancer research, the substitution pattern of bromine atoms significantly impacts efficacy. Studies on bromoquinolines have revealed that the placement of bromine is crucial for antiproliferative effects. nih.gov For example, research on heat shock protein 90 (Hsp90) inhibitors has focused on analogues of 6BrCaQ (6-bromo-3-(3-chloro-4-hydroxyphenyl)-amino-quinoline), highlighting the importance of the 6-bromo substituent in this class of compounds. nih.gov Furthermore, the combination of a bromine at C-6 with other substituents, such as a nitro group at C-5, can dramatically enhance anticancer activity where the parent 6,8-dibromoquinoline (B11842131) showed none. nih.gov This indicates that the C-6 bromine often acts synergistically with other functional groups to confer biological activity.

The fluorine atom, due to its small size and high electronegativity, can significantly enhance pharmacokinetic and pharmacodynamic properties. researchgate.net Introducing a fluorine atom at the C-8 position of the quinoline ring has been shown to increase biological potency. A comparative study on quinolone-based drugs targeting eukaryotic topoisomerase II demonstrated that the C-8 fluorine is a key contributor to drug potency. nih.gov The removal of the C-8 fluoro group from a 6,8-difluoroquinolone derivative resulted in a 2.5-fold decrease in its ability to enhance enzyme-mediated DNA cleavage and a reduction in its cytotoxicity against mammalian cells. nih.gov

This enhancement is attributed to fluorine's ability to increase metabolic stability and binding affinity. researchgate.net In the development of new fungicides, the 8-position of the quinoline ring was specifically chosen for fluorine substitution to improve bioactivity, leading to several new derivatives with good antifungal properties. nih.gov

The specific position of halogen substituents on the quinoline ring can lead to vastly different biological outcomes. This positional isomerism is a critical factor in the structure-activity relationship (SAR). For example, studies on the antiproliferative effects of brominated quinolines showed that compounds with bromine atoms at the C-5 and C-7 positions exhibited significant inhibitory activity against several cancer cell lines. nih.gov In contrast, a 3,6,8-tribromoquinoline (B3300700) derivative was found to have no inhibitory activity. nih.gov

Table 1: Effect of Bromine Position on Anticancer Activity

This table illustrates how the position of bromine substituents on the quinoline ring affects inhibitory activity (IC₅₀) against different cancer cell lines, as described in related studies.

CompoundSubstituentsC6 Cell Line IC₅₀ (µM)HeLa Cell Line IC₅₀ (µM)HT29 Cell Line IC₅₀ (µM)Reference
75,7-DibromoSignificant InhibitionSignificant InhibitionSignificant Inhibition nih.gov
115,7-DibromoSignificant InhibitionSignificant InhibitionSignificant Inhibition nih.gov
43,6,8-TribromoNo Inhibitory ActivityNo Inhibitory ActivityNo Inhibitory Activity nih.gov
176,8-Dibromo-5-nitro50.024.126.2 nih.gov
66,8-DibromoNo Inhibitory ActivityNo Inhibitory ActivityNo Inhibitory Activity nih.gov

Structural Modifications on the Quinolin-2(1H)-one Core

Beyond halogenation, modifications to other parts of the quinolin-2(1H)-one structure, including the nitrogen atom and other carbon positions, are crucial for tuning biological activity.

The nitrogen atom at the N-1 position of the quinolin-2(1H)-one ring is a key site for derivatization. Alkylation at this position is a common strategy to modulate a compound's properties. researchgate.net Studies have shown that alkylation of the quinolin-2(1H)-one core can result in a mixture of N-1 and O-2 alkylated products, with N-1 alkylation often being the major product. researchgate.net However, the regioselectivity of this reaction can be heavily influenced by substituents on the quinoline ring. For example, the presence of a substituent at the C-8 position can lead exclusively to O-2 alkylation, suggesting that steric effects play a controlling role. researchgate.net

The nature of the substituent at N-1 can also directly impact biological function. The synthesis of 1-amino-quinolin-2-one derivatives and their subsequent conversion to other compounds, such as ureas or Schiff bases, creates new molecules with distinct properties. sapub.org Furthermore, research on quinolone-based drugs has indicated that altering the N-1 substituent (e.g., from cyclopropyl (B3062369) to ethyl) can differentially influence the drug's intrinsic activities toward its target enzyme. nih.gov

Modifications at the C-3, C-4, C-5, and C-7 positions of the quinolin-2(1H)-one core are widely explored to optimize biological activity.

C-3 and C-4 Positions: These positions are frequently targeted for introducing diverse substituents. The synthesis of quinolin-2-ones with a heteroaryl-piperazine chain at either the C-3 or C-4 position has yielded potent mixed 5-HT(1B)/5-HT(2A) receptor antagonists. nih.gov Specifically, introducing complex heterocycles like benzoxazole (B165842) or purines at the C-3 position has led to the discovery of novel Hsp90 inhibitors with promising anticancer activity. nih.gov The C-4 position is also a site for modification; for example, esterification of a C-4 hydroxyl group in fluorinated quinolines has been used to create new antifungal agents. nih.gov

C-5 and C-7 Positions: Substitutions at these positions have been shown to be critical for antiproliferative activity. As mentioned, compounds with bromine atoms at C-5 and C-7 showed significant anticancer effects, while other positional isomers did not. nih.gov The introduction of a nitro group at C-5 onto a 6,8-dibromoquinoline scaffold transformed an inactive compound into a potent inhibitor. nih.gov In a different study, it was found that a methyl group at C-5 of certain indole-quinoline derivatives conferred more potent anticancer activity than substitution at C-6. biointerfaceresearch.com The C-7 position has also been a target for modulation, where adding groups like dimethylamino can affect the photochemical properties of the quinoline chromophore. researchgate.net

Table 2: Influence of C-8 Fluorine on Topoisomerase II Inhibition

This table compares the relative potency of a 6,8-difluoroquinolone parent compound with an analogue lacking the C-8 fluorine, demonstrating the fluorine's role in enhancing activity against eukaryotic topoisomerase II.

CompoundKey Structural FeatureEnhancement of DNA CleavageInhibition of Catalytic DNA RelaxationReference
CP-115,9536,8-Difluoro (Parent Compound)Baseline PotencyBaseline Inhibition nih.gov
CP-115,9556-Fluoro (Lacks C-8 Fluorine)~2.5-fold decrease in potencyReduced ability to inhibit nih.gov

Table 3: Activity of C-3 Substituted Quinolin-2(1H)-one Analogues as Hsp90 Inhibitors

This table shows the cytotoxic effects (IC₅₀) of specific 3-(heteroaryl)quinolin-2(1H)-one derivatives against two cancer cell lines.

CompoundC-3 SubstituentMDA-MB231 Cell Line IC₅₀ (µM)PC-3 Cell Line IC₅₀ (µM)Reference
3bBenzothiazole28> 50 nih.gov
4e(N-phenyl)adenine motif> 5029 nih.gov

Pharmacophore Mapping and Activity Hotspots

Pharmacophore mapping is a pivotal technique in drug design, identifying the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its interaction with a specific biological target. ijpsonline.comslideshare.net This "pharmacophore" represents the key features responsible for a compound's biological activity. ijpsonline.com For quinolinone derivatives, pharmacophore models are constructed by aligning a series of active and inactive compounds to deduce the common features that correlate with high potency. researchgate.net

A typical pharmacophore model for compounds related to the quinolinone scaffold often includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net The precise spatial arrangement of these features dictates the molecule's ability to bind effectively to its target receptor. ijpsonline.com

For instance, studies on structurally similar quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have led to the development of five-point pharmacophore models (AAARR), which consist of two hydrogen bond acceptors (A), one hydrogen bond donor (A), and two aromatic rings (R). researchgate.net The mapping of highly active compounds onto such models demonstrates a perfect alignment with all pharmacophoric features, whereas less active or inactive compounds fail to match one or more of these key interaction points. researchgate.netresearchgate.net

Activity hotspots are the specific regions within the molecule that contribute significantly to its biological effects. In the context of 6-bromo-8-fluoroquinolin-2(1H)-one, the bromine atom at the C6 position and the fluorine atom at the C8 position are critical. These substitutions create specific electronic and steric properties that influence binding affinity. The quinolinone core itself provides a rigid scaffold for the optimal orientation of these and other functional groups. The lactam function (the (1H)-one part) typically serves as a key hydrogen bond donor and acceptor site.

An illustrative pharmacophore model for a related series of compounds might highlight the following features:

Pharmacophore FeatureCorresponding Structural MoietyRole in Binding
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the quinolinone ringForms hydrogen bonds with receptor residues
Hydrogen Bond Donor (HBD)N-H group of the quinolinone ringDonates a hydrogen bond to an acceptor group on the receptor
Aromatic RingThe quinoline ring systemParticipates in π-π stacking or hydrophobic interactions
Halogen Bond DonorBromine at C6 positionCan form halogen bonds, a specific type of non-covalent interaction
Hydrophobic/Aromatic FeatureFluoro-substituted benzene (B151609) ringContributes to hydrophobic interactions within the binding pocket

Relationship Between Lipophilicity and Biological Activity

Lipophilicity, often quantified by the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical physicochemical parameter that profoundly affects a compound's pharmacokinetic and pharmacodynamic properties. It governs the ability of a molecule to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier.

For quinolinone-based compounds, a finely tuned lipophilicity is essential for optimal biological activity. High lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in target proteins. nih.gov However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other proteins, which can cause toxicity.

Structure-activity relationship studies on related heterocyclic compounds often demonstrate a parabolic relationship between lipophilicity and activity. This means there is an optimal lipophilicity value (log P₀) at which biological activity is maximal. Deviations from this optimum, either by increasing or decreasing lipophilicity, result in reduced activity.

The substituents on the this compound core play a significant role in modulating its lipophilicity.

Bromine atom (at C6): Generally increases lipophilicity.

Fluorine atom (at C8): Has a smaller, but still positive, contribution to lipophilicity compared to bromine.

The table below illustrates the physicochemical properties of a closely related analogue, highlighting the parameters that influence its biological activity profile.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AATopological Polar Surface Area (TPSA) (Ų)
6-bromo-8-fluoroisoquinolin-1-amineC₉H₆BrFN₂241.062.538.9

Data for a structurally related isomer as per PubChem CID 176120838. nih.gov

Medicinal Chemistry and Biological Activity Investigations of 6 Bromo 8 Fluoroquinolin 2 1h One Derivatives

Antimicrobial Research

Derivatives of 6-bromo-8-fluoroquinolin-2(1H)-one belong to the broader class of fluoroquinolones, which are synthetic antibacterial agents. nih.gov Their mechanism of action and efficacy against various bacterial strains have been a key area of study.

Antibacterial Activity Profiling

The antibacterial effects of fluoroquinolones are primarily attributed to their ability to interfere with bacterial DNA synthesis. nih.gov

Fluoroquinolones target two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govoup.com These enzymes are type II topoisomerases that play crucial roles in DNA replication, repair, and recombination by altering the DNA's topology. nih.govnih.gov DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into the DNA, which is necessary for the initiation of replication. cdc.govmdpi.com Topoisomerase IV, with its ParC and ParE subunits, is primarily responsible for separating interlinked daughter chromosomes after replication. nih.govyoutube.com

The mechanism of action involves the fluoroquinolone molecule binding to the enzyme-DNA complex. oup.comyoutube.com This interaction stabilizes the complex, trapping the enzyme on the DNA and preventing the re-ligation of the DNA strands that were cleaved by the enzyme. nih.govresearchgate.net This blockage of the replication fork and the generation of double-strand DNA breaks ultimately lead to bacterial cell death. nih.govcdc.gov The bactericidal activity of quinolones is often linked to the release of these lethal double-strand breaks. nih.govresearchgate.net

In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more sensitive target. oup.commdpi.com However, the specific primary target can depend on both the bacterial species and the particular fluoroquinolone compound. mdpi.com Some newer fluoroquinolones exhibit similar potency against both enzymes. nih.gov

Fluoroquinolones have demonstrated a broad spectrum of activity, proving effective against both Gram-positive and Gram-negative bacteria. nih.gov Their effectiveness is contingent on their ability to penetrate the bacterial cell wall and inhibit the target enzymes. In Gram-negative bacteria, this includes traversing the outer membrane, which can be a significant barrier. oup.com

The relative potency of different fluoroquinolone derivatives can vary. For instance, in many Gram-negative bacteria, the primary target is DNA gyrase, whereas in many Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is often the primary target. nih.govyoutube.comoup.com The efficacy of a specific fluoroquinolone is therefore influenced by its affinity for these enzymes within different bacterial species. youtube.com

No specific data tables for the efficacy of this compound against specific bacterial strains were found in the search results.

The emergence of bacterial resistance to fluoroquinolones is a significant clinical concern. cdc.gov Resistance primarily develops through two main mechanisms: alterations in the drug's target enzymes and reduced drug accumulation within the bacterial cell. oup.com

Target-Enzyme Mutations: Spontaneous mutations in the chromosomal genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a common cause of resistance. youtube.comnih.gov These mutations, often occurring in a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex. nih.gov A stepwise accumulation of mutations, first in the primary target and then in the secondary target, can lead to high-level resistance. nih.govnih.gov

Reduced Drug Accumulation: Bacteria can also develop resistance by limiting the intracellular concentration of the fluoroquinolone. This is achieved by either decreasing the drug's influx or increasing its efflux. oup.com In Gram-negative bacteria, mutations that downregulate the expression of outer membrane porin channels (e.g., OmpF and OmpC in E. coli) can reduce drug uptake. oup.comnih.gov More significantly, the overexpression of multidrug resistance (MDR) efflux pumps can actively transport fluoroquinolones out of the cell. oup.comcdc.gov

Plasmid-Mediated Resistance: Another mechanism involves the acquisition of resistance-conferring genes on plasmids. nih.gov The qnr genes, for example, produce proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition. oup.comnih.gov While qnr genes themselves may only confer low-level resistance, they can facilitate the selection of higher-level resistance mutations. oup.com Additionally, some plasmid-encoded enzymes, like AAC(6')-Ib-cr, can inactivate certain fluoroquinolones through acetylation. nih.gov

Strategies to combat this resistance include the development of new fluoroquinolones that are less affected by these resistance mechanisms, such as those that are poor substrates for efflux pumps or that have high activity against both target enzymes, requiring multiple mutations for significant resistance to develop. oup.com The design of hybrid inhibitors that target both the catalytic and ATP-binding sites of DNA gyrase is another promising approach. nih.gov

Antifungal Activity Evaluation

While the primary focus of quinolinone research has been on antibacterial activity, some studies have explored their potential as antifungal agents. The search results indicate that certain fungi are capable of degrading quinolones through metabolic pathways. cdc.gov However, specific data on the antifungal activity of this compound derivatives against various fungal strains was not available in the provided search results.

No specific data tables for the antifungal activity of this compound were found in the search results.

Antiparasitic and Antikinetoplastid Potency

Recent research has highlighted the potential of quinolinone derivatives as agents against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. A study focused on the pharmacomodulation of 8-nitroquinolin-2(1H)-one derivatives revealed significant antiparasitic activity. nih.gov

In this study, a 6-bromo-substituted derivative demonstrated potent and selective activity against Trypanosoma brucei brucei and Trypanosoma cruzi. nih.govird.fr Specifically, the introduction of a bromine atom at the 6-position of the 8-nitroquinolin-2(1H)-one scaffold was found to be crucial for high antitrypanosomal activity. ird.fr The 6-bromo derivative exhibited significantly greater potency compared to the unsubstituted parent compound and its 3-bromo isomer. ird.fr

The mechanism of action for these antiparasitic quinolinones is thought to involve bioactivation by type 1 nitroreductases within the parasites. nih.gov

Table 1: In Vitro Antikinetoplastid Activity of a 6-Bromo-8-nitroquinolin-2(1H)-one Derivative

CompoundTarget OrganismEC₅₀ (nM)
6-bromo-8-nitroquinolin-2(1H)-oneT. b. brucei trypomastigotes12
6-bromo-8-nitroquinolin-2(1H)-oneT. cruzi amastigotes500

This data is for a related compound, 6-bromo-8-nitroquinolin-2(1H)-one, as specific data for the this compound derivative was not found. nih.govird.fr

Central Nervous System (CNS) Activity and Neuropharmacology

Derivatives of the quinoline (B57606) and structurally related quinazoline (B50416) scaffold have been investigated for their potential to modulate various targets within the central nervous system, suggesting a possible role in treating a range of neurological and psychiatric disorders.

The adenosine (B11128) A2A receptor (A2AR) has been identified as a therapeutic target for neurodegenerative diseases and cancer. acs.org The 2-aminoquinazoline (B112073) heterocycle, a close structural analog of the quinolin-2(1H)-one core, has been highlighted as a promising scaffold for designing new A2AR antagonists. acs.org

Notably, a derivative featuring a bromine atom at the 6-position, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, has been identified as a potent A2AR antagonist with a high affinity for the human A2A receptor (hA2AR), exhibiting a Kᵢ value of 20 nM. acs.org Further research on this scaffold has led to the development of new derivatives with substitutions at the C6 and C7 positions and the introduction of aminoalkyl chains at the C2-position to enhance antagonist activity and solubility. acs.org One such derivative demonstrated a high affinity for hA2AR with a Kᵢ value of 5 nM and functional antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. acs.org

These findings suggest that the 6-bromo-substituted quinoline scaffold holds significant potential for the development of A2A receptor antagonists.

CompoundTargetActivityReference
6-bromo-4-(furan-2-yl)quinazolin-2-aminehA2A ReceptorKᵢ = 20 nM acs.org
Substituted 2-aminoquinazoline derivativehA2A ReceptorKᵢ = 5 nM, IC₅₀ = 6 µM acs.org

Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the brain's striatum and plays a role in regulating neurotransmitters. As such, PDE10A has become a potential target for the treatment of schizophrenia and other neurodegenerative disorders. The quinoline and quinazoline scaffolds have been a focus of research for the development of PDE10A inhibitors.

Computational studies, including 3D-QSAR and molecular docking, have been employed to explore the inhibition mechanism of structurally diverse quinoline derivatives as PDE10A inhibitors. These studies have indicated that bulky substituents at the 8-position of the quinoline ring can increase biological activity. Furthermore, the presence of a six-membered heterocyclic group at other positions can be essential for interacting with water-mediated hydrogen bond networks, thereby enhancing inhibitory potency. One study identified a quinoline derivative that showed moderate PDE10A inhibitory activity and improved metabolic stability. This compound also demonstrated the ability to attenuate hyperlocomotion induced by phencyclidine in mice.

These findings highlight the potential of the quinoline scaffold, including derivatives like this compound, as a template for designing novel PDE10A inhibitors.

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. wikipedia.org COMT inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of levodopa, thereby increasing its bioavailability to the brain. wikipedia.org

The primary scaffolds for clinically used COMT inhibitors are nitrocatechol derivatives, such as tolcapone (B1682975) and entacapone. Research has also explored other molecular frameworks, including bicyclic pyridones, as potential COMT inhibitors. While quinoline derivatives have been noted for their antioxidant and neuroprotective properties, there is currently limited specific research directly linking the this compound scaffold to significant COMT inhibitory activity. Further investigation would be necessary to determine the potential of this particular chemical class in modulating COMT.

Cardiovascular and Other Therapeutic Applications

The quinolinone core is also associated with significant cardiovascular effects, particularly as a scaffold for positive inotropic agents.

Certain 3,4-dihydro-2(1H)-quinolinone derivatives have been shown to elicit a concentration-dependent positive inotropic effect on ventricular myocardium. One such derivative, OPC-8490, demonstrated this effect, which was not influenced by beta-adrenoceptor antagonists. The mechanism of action is believed to involve both cyclic AMP-dependent and independent pathways.

The positive inotropic effect is partly attributed to the inhibition of peak III phosphodiesterase (PDE), leading to an accumulation of cyclic AMP. Additionally, a cyclic AMP-independent mechanism, potentially involving the prolongation of the action potential duration through the inhibition of K+ conductance, may also contribute to the increased contractile force. Another quinolinone derivative, OPC-8212, is also recognized for its positive inotropic properties. The development of quinolone-based inotropic agents highlights the utility of this scaffold in creating compounds for the treatment of conditions like congestive heart failure.

Steroid 5α-Reductase Inhibition

The enzyme steroid 5α-reductase is a key target in the management of androgen-dependent conditions. It is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Despite a thorough review of the scientific literature, no studies were found that specifically investigate the inhibitory activity of this compound or its derivatives on steroid 5α-reductase. The quinolinone scaffold has been explored for a wide range of biological activities, but its potential in this specific area remains an uninvestigated field of research. Future studies could explore the synthesis and evaluation of derivatives of this scaffold to determine if they possess any affinity for or inhibitory effect on this clinically significant enzyme.

Potential Anti-HIV Activity

The quinoline scaffold has also been investigated for its potential in the development of anti-HIV agents. nih.govnih.gov While direct studies on this compound derivatives are not available, research on related quinolone structures suggests that this chemical class holds promise in the fight against HIV.

One area of exploration is the inhibition of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus. nih.gov The RT has both a polymerase and a ribonuclease H (RNase H) function, and both are considered viable targets for antiretroviral therapy. nih.gov A study on quinolinonyl non-diketo acid derivatives demonstrated that these compounds could act as selective inhibitors of the RNase H function of HIV-1 RT, with some compounds showing activity at micromolar concentrations. nih.gov

In another line of research, a series of 6-aminoquinolone compounds were evaluated for their in vitro activity against HIV-1. nih.gov One compound, 12a , which has a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was found to be the most active in inhibiting HIV-1 replication in C8166 human lymphoblastoid cell lines, with an EC50 value of 0.1 μM. nih.gov Interestingly, the study noted that replacing the C-6 amino group with a fluorine atom led to a decrease in antiviral activity. nih.gov This finding suggests that the nature of the substituent at the 6-position is critical for anti-HIV potency.

These findings from related quinolone derivatives underscore the potential of the this compound scaffold as a template for designing novel anti-HIV agents. The electron-withdrawing properties of the bromine and fluorine atoms could influence the interaction of these molecules with viral enzymes or other cellular targets, potentially leading to new mechanisms of action. Future synthetic and biological evaluation of derivatives of this compound is necessary to determine their potential as anti-HIV therapeutic agents.

Table 2: Anti-HIV Activity of a Selected 6-Aminoquinolone Derivative

Compound Structure EC50 (μM) Cell Line Reference

| 12a | 6-amino-1-methyl-7-(4-(2-pyridyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.1 | C8166 | nih.gov |

Note: The data presented is for a structurally related quinolone derivative and not for this compound itself.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT Methods: B3LYP/6-311G(d,p))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between accuracy and computational cost. nih.gov The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, combined with a Pople-style basis set like 6-311G(d,p), is a common choice for these calculations. arxiv.org This level of theory is adept at predicting molecular geometries, electronic structures, and thermodynamic stability.

For quinolinone and quinazoline (B50416) derivatives, DFT analysis provides valuable information about molecular reactivity. nih.govresearchgate.net Such calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. These parameters are crucial for predicting a molecule's reactivity and stability; for instance, a larger HOMO-LUMO gap generally implies greater kinetic stability. While specific DFT studies on 6-Bromo-8-fluoroquinolin-2(1H)-one are not prevalent in the literature, the methodology has been successfully applied to structurally similar compounds, confirming its utility in this chemical class. nih.govresearchgate.net Studies on related compounds show that DFT can accurately correlate theoretical calculations with experimental data, such as IR spectra. researchgate.net

Table 1: Key Parameters from DFT Calculations and Their Significance

ParameterDescriptionSignificance in Drug Design
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron; relates to reactivity and potential for oxidation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron; relates to reactivity and potential for reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment A measure of the net molecular polarity.Influences solubility, permeability, and ligand-receptor binding interactions.
Thermodynamic Stability The overall energy of the optimized molecular structure.Allows for comparison of the stability of different conformations or related molecules. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the mechanism of action at a molecular level. researchgate.netbohrium.com The simulation calculates a binding energy or scoring function, which estimates the strength of the ligand-receptor interaction.

For compounds in the quinolinone and quinazoline families, docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as Epidermal Growth Factor Receptor (EGFR) and microbial DNA gyrase. nih.govnih.gov These simulations reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. researchgate.net For example, in studies on 6-bromo quinazoline derivatives, docking simulations successfully predicted binding modes within the EGFR active site, with calculated binding energies indicating favorable interactions. nih.govresearchgate.net Although specific docking results for this compound are not detailed, the approach is highly relevant for assessing its potential interactions with various therapeutic targets.

Table 2: Typical Output of a Molecular Docking Simulation

ParameterDescriptionExample Finding for Related Compounds
Binding Energy (kcal/mol) The calculated free energy of binding between the ligand and the protein. A more negative value indicates a stronger interaction.For a related quinazoline derivative (8a) targeting EGFR, the binding energy was calculated at -6.7 kcal/mol. nih.govresearchgate.net
Key Amino Acid Residues The specific amino acids in the receptor's active site that form interactions with the ligand.Interactions often involve hydrogen bonds with key residues in the enzyme's catalytic domain. researchgate.net
Type of Interactions The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).Hydrogen bonds and other important interactions with key residues are commonly observed. researchgate.net
Ligand Conformation The predicted three-dimensional shape of the ligand when it is bound to the receptor.The simulation assesses the conformational stability of the ligand-enzyme complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. elsevierpure.com This approach is a cornerstone of modern drug design, as it allows for the prediction of the activity of new, unsynthesized compounds, thereby saving time and resources. nih.gov

The QSAR process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., atomic charges), steric effects (e.g., molecular volume), and hydrophobicity (e.g., Log P). walisongo.ac.idresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity. chemmethod.com QSAR models have been successfully developed for various quinoline (B57606) and quinolinone derivatives to predict their anti-tuberculosis, antimalarial, and anticancer activities. nih.govwalisongo.ac.id The predictive power of a QSAR model is typically validated using statistical parameters like the correlation coefficient (R²) and cross-validation techniques. chemmethod.com

Prediction of Key Pharmacokinetic Parameters (e.g., Metabolic Stability)

Early assessment of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical to avoid late-stage drug development failures. Computational models play a significant role in predicting these parameters. Metabolic stability, which refers to a compound's susceptibility to biotransformation by metabolic enzymes (primarily Cytochrome P450s), is a key parameter. High metabolic stability often leads to a longer half-life and improved bioavailability.

For nitroaromatic compounds, including the structurally related 8-nitroquinolin-2(1H)-one derivatives, in vitro pharmacokinetic parameters have been determined. researchgate.net One study highlighted a derivative with good in vitro microsomal stability, with a half-life exceeding 40 minutes. researchgate.net This suggests that the quinolinone scaffold can be modified to achieve favorable metabolic profiles. Computational tools can predict sites of metabolism on a molecule, guiding chemists to make structural modifications that block metabolic pathways and enhance stability.

Electrochemical Studies and Redox Potential Correlations

The electrochemical properties of a compound, particularly its redox potential, can be directly linked to its biological mechanism of action. researchgate.net This is especially true for certain classes of compounds, such as nitroaromatics, which may require bioreduction to become active. Cyclic voltammetry is an experimental technique used to measure the reduction and oxidation potentials of a molecule.

A detailed study on a series of 8-nitroquinolin-2(1H)-one derivatives demonstrated a clear correlation between their reduction potential and their antiparasitic activity against Leishmania infantum. researchgate.net The research found that only compounds with a redox potential above a certain threshold (-0.6 V) exhibited biological activity. This finding underscores that for this class of molecules, the ease of reduction is a critical determinant of efficacy. The study successfully used computational chemistry to design derivatives with a wide range of redox potentials, which were then synthesized and tested, confirming the electrochemistry-activity relationship. researchgate.net

Table 3: Correlation of Redox Potential and Antileishmanial Activity for 8-Nitroquinolin-2(1H)-one Analogs

Compound TypeRedox Potential Range (V)Activity against L. infantum
Designed Derivatives-1.1 to -0.45Activity observed only for compounds with potential > -0.6 V. researchgate.net
Active Compounds> -0.6Displayed measurable antileishmanial effects. researchgate.net
Inactive Compounds< -0.6Showed no significant activity against the parasite. researchgate.net

ADME Modeling for Drug Design Optimization (excluding specific values)

For quinolinone derivatives, ADME and toxicity profiles are routinely assessed using computational methods. nih.gov These models help researchers identify potential liabilities, such as poor absorption or predicted toxicity, early in the design cycle. By flagging these issues, the models guide the structural modification of lead compounds to improve their pharmacokinetic properties and safety profiles, increasing the likelihood of developing a successful drug. nih.gov

Preclinical Pharmacological Profiling and Mechanistic Investigations

In Vitro Metabolic Stability Assessment

Specific experimental data on the in vitro metabolic stability of 6-Bromo-8-fluoroquinolin-2(1H)-one is not currently available in publicly accessible literature.

In vitro metabolic stability assays are fundamental in preclinical drug development to predict how long a compound will last in the body. These assessments typically measure the rate at which a compound is broken down by metabolic enzymes. The liver is the primary organ for drug metabolism, and subcellular fractions from liver tissue, such as microsomes and S9 fractions, or intact liver cells (hepatocytes) are commonly used for these tests. nih.govutsouthwestern.edu

Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. utsouthwestern.edunih.gov S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II (conjugation) reactions. nih.gov Hepatocytes represent the most comprehensive in vitro model as they contain the full spectrum of metabolic enzymes and cofactors in a cellular environment. utsouthwestern.edunih.gov

In a typical assay, the test compound is incubated with the chosen biological matrix (e.g., liver microsomes) and necessary cofactors, such as NADPH for CYP-mediated reactions. nih.gov The concentration of the compound is measured at various time points using methods like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov From this data, key parameters are calculated to estimate the compound's metabolic fate.

Table 1: Key Parameters in In Vitro Metabolic Stability Assessment

ParameterDescriptionSignificance
Half-life (t½) The time required for the concentration of the compound to decrease by half.A primary indicator of metabolic stability. A very short half-life may prevent a drug from reaching therapeutic concentrations.
Intrinsic Clearance (CLint) The measure of the metabolic capacity of the liver for a specific compound, independent of blood flow.Used in in vitro-in vivo extrapolation (IVIVE) to predict the hepatic clearance of a drug in the body. nih.gov

The results from these assays help researchers to identify and optimize compounds with favorable pharmacokinetic profiles early in the discovery process. utsouthwestern.edu

In Vitro Binding and Selectivity Profiling to Biological Targets

There is no specific information in the public domain regarding the in vitro binding affinity and selectivity profile of this compound.

Selectivity profiling is a critical step to understand a compound's mechanism of action and to identify potential off-target effects that could lead to toxicity. This process involves screening the compound against a large panel of known biological targets, including a wide array of receptors, enzymes, transporters, and ion channels. A compound that binds with high affinity to its intended target and low affinity to other targets is considered selective. This "clean" profile is often a desirable characteristic for a therapeutic candidate.

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanism of action for this compound has not been elucidated in the available scientific literature. However, the quinolinone scaffold is a privileged structure in medicinal chemistry, and various derivatives have been shown to target a range of biological pathways.

One prominent area of investigation for quinolinone derivatives is in cancer therapy. Certain quinolinones have been identified as potent and selective allosteric inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1). nih.gov Mutations in IDH1 are found in several types of cancer, and inhibiting the mutant enzyme has been clinically validated as a therapeutic strategy. nih.gov

Additionally, the broader quinoline (B57606) class is associated with the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. nih.gov HDAC inhibitors can reverse this effect, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Several HDAC inhibitors are approved for cancer treatment. nih.gov

Other potential mechanisms associated with related quinoline structures include the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), another important target in cancer immunotherapy. ossila.com

Table 2: Potential Molecular Targets for the Quinolinone Chemical Class

Target ClassSpecific Example(s)Potential Therapeutic Area
Metabolic Enzymes Mutant Isocitrate Dehydrogenase 1 (mIDH1) nih.govOncology
Epigenetic Modulators Histone Deacetylases (HDACs), e.g., HDAC1, HDAC2 nih.govnih.govOncology, Neurological Disorders nih.gov
Immunomodulatory Enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) ossila.comOncology

Further research would be required to determine which, if any, of these mechanisms are relevant for this compound.

Bioactivation Pathways and Their Implications

No studies detailing the potential bioactivation pathways of this compound are available in the public domain.

Bioactivation refers to the metabolic conversion of a chemically inert compound into a reactive metabolite. These electrophilic metabolites can form covalent bonds with cellular nucleophiles such as proteins or DNA, which can lead to idiosyncratic adverse drug reactions and organ toxicity. Assessing the potential for bioactivation is a key component of preclinical safety evaluation. This is often done using in vitro assays, such as trapping studies with glutathione (B108866) in liver microsome incubations, to detect the formation of reactive species.

Phototoxicity and Photodynamic Potential

There are no specific studies evaluating the phototoxicity or photodynamic potential of this compound.

Phototoxicity is a light-induced adverse reaction in the skin caused by systemically or topically administered chemicals. The potential for a compound to be phototoxic is a regulatory concern.

Conversely, the ability of a molecule to absorb light and generate cytotoxic reactive oxygen species can be harnessed for therapeutic benefit in a modality known as photodynamic therapy (PDT). nih.govresearchgate.net PDT requires a non-toxic photosensitizer, visible light of a specific wavelength, and molecular oxygen. researchgate.netmdpi.com The quinoline moiety is a component of some molecules that have been investigated as potential photosensitizers for PDT. For instance, certain porphyrin-based structures incorporating quinoline groups have demonstrated key properties for a good photosensitizer, including a high quantum yield of singlet oxygen generation and significant in vitro phototoxicity against cancer cell lines, with an absence of toxicity in the dark. nih.govresearchgate.net

To evaluate the photodynamic potential of this compound, its photophysical properties would need to be characterized.

Table 3: Key Photophysical Properties for PDT Photosensitizers

PropertyDescriptionImportance
Molar Absorption Coefficient (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.A high value in the therapeutic window (600-800 nm) is desirable for deep tissue penetration.
Fluorescence Quantum Yield (Φf) The ratio of photons emitted through fluorescence to the number of photons absorbed.A lower fluorescence yield is often preferred, as it implies that more energy is available for intersystem crossing to the triplet state.
Singlet Oxygen Quantum Yield (ΦΔ) The efficiency of generating cytotoxic singlet oxygen after light absorption.A high yield (e.g., >0.4) is a critical requirement for an effective Type II photosensitizer. nih.govresearchgate.net

Whether this compound possesses any of these properties remains to be determined through experimental investigation.

Q & A

Q. What are the key considerations for synthesizing 6-Bromo-8-fluoroquinolin-2(1H)-one, given the reactivity of bromine and fluorine substituents?

The synthesis requires careful optimization due to the electron-withdrawing nature of bromine and fluorine, which can deactivate the quinoline core and hinder subsequent reactions. Key steps include:

  • Protecting sensitive groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during halogenation .
  • Selective halogenation : Employ directed ortho-metalation (DoM) strategies or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to ensure regioselectivity .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC is critical due to polar byproducts .

Q. How can NMR and mass spectrometry be used to confirm the structure of this compound?

  • 1H/13C NMR : Identify characteristic peaks for the quinoline core (e.g., aromatic protons at δ 7.5–8.5 ppm) and substituents (e.g., fluorine coupling patterns, bromine-induced deshielding) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C9H5BrFNO) with isotopic patterns matching bromine (1:1 ratio for 79Br/81Br) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign spatial relationships between substituents .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the quinoline ring .
  • Temperature : Keep at –20°C under inert gas (argon/nitrogen) to avoid moisture absorption and oxidative decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

  • Single-crystal XRD : Use SHELX programs (SHELXL for refinement, SHELXD for phasing) to determine bond lengths/angles and validate halogen positions .
  • Disorder modeling : Address potential rotational disorder in the quinoline ring using PART instructions in SHELXL .
  • Validation tools : Check for geometric outliers (e.g., C–Br bond lengths ~1.90 Å) using PLATON or CCDC Mercury .

Q. What experimental strategies can elucidate the biological activity of this compound against kinase targets?

  • Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence polarization or ADP-Glo assays. Compare IC50 values with known inhibitors .
  • Molecular docking : Perform in silico studies (AutoDock Vina, Schrödinger) to predict binding modes, focusing on halogen-bond interactions between bromine/fluorine and kinase hinge regions .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 6-Cl or 8-CF3 substitutions) to assess substituent effects on potency .

Q. How can conflicting data between spectroscopic and computational methods be reconciled?

  • Case example : If DFT-predicted NMR shifts deviate from experimental data, re-evaluate solvent effects (e.g., chloroform vs. DMSO) or conformational sampling limitations .
  • Validation : Cross-check with X-ray crystallography or variable-temperature NMR to assess dynamic effects (e.g., ring puckering) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Activation by electron-withdrawing groups : Bromine and fluorine enhance electrophilicity at C-2 and C-4 positions, facilitating attack by amines or thiols .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., Meisenheimer complexes) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states and accelerate SNAr .

Q. What advanced purification techniques address challenges in isolating this compound from reaction mixtures?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal lattice stability .

Q. Methodological Notes

  • Safety : Always use fume hoods, gloves, and eye protection due to bromine/fluorine toxicity .
  • Data integrity : Validate analytical results with orthogonal methods (e.g., XRD + NMR) to minimize misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-fluoroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-fluoroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.